4-Bromo-2-fluoro-6-methoxyphenol
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Overview
Description
4-Bromo-2-fluoro-6-methoxyphenol is a chemical compound with the molecular formula C7H6BrFO2 . It is used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with bromo, fluoro, and methoxy substituents . The exact 3D conformer and other structural details are not provided in the search results.Scientific Research Applications
Microperoxidase-Catalyzed Dehalogenation
A study by Osman et al. (1997) explored the microperoxidase-8 (MP8) catalyzed dehalogenation of halophenols, including 4-bromo and 2-fluoro derivatives in alcoholic solvents. This research provides insight into the enzymatic dehalogenation process, suggesting potential applications in bioremediation and organic synthesis. The study found that methanol and ethanol could act as solvents to convert para-halophenols and 2-fluorophenol into their respective methoxy and ethoxy derivatives, highlighting a method for the synthesis of methoxyphenols and ethoxyphenols from halophenol precursors (Osman et al., 1997).
Computational Studies on Halophenol Derivatives
Tanak (2019) conducted density functional theory (DFT) computational studies on (E)-4-bromo-5-fluoro-2-((4-methoxyphenylimino)methyl)phenol, closely related to 4-Bromo-2-fluoro-6-methoxyphenol. This research provides valuable insights into the electronic and molecular structure, offering potential for the development of metal complexes with diverse coordination geometries. Such studies are crucial for understanding the reactivity and properties of halophenol derivatives, which could have implications in materials science and catalysis (Tanak, 2019).
Synthesis of Radiotracers
Research by Katoch-Rouse and Horti (2003) demonstrated the feasibility of nucleophilic substitution of bromide in bromopyrazole rings with fluoride, which is relevant to the structural motifs in this compound. This synthesis approach has implications for the development of novel positron emission tomography (PET) radiotracers, which can be used in neuroscience and pharmacology to study receptor distribution and drug efficacy in vivo (Katoch-Rouse & Horti, 2003).
Antioxidant and Biological Activity
Studies on bromophenol derivatives from marine algae have shown that these compounds possess significant antioxidant activities. While the exact compound this compound was not studied, similar bromophenol structures isolated from Rhodomela confervoides exhibited potent free radical scavenging abilities. This suggests potential applications of such compounds, including this compound, in developing natural antioxidant agents for food preservation or pharmaceuticals to mitigate oxidative stress-related diseases (Zhao et al., 2004).
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-fluoro-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCHOYBCJUHSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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